2-(3,4-DIhydro-2H-1,5-benzodioxepin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 2246880-24-8
Cat. No.: VC6034406
Molecular Formula: C15H21BO4
Molecular Weight: 276.14
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2246880-24-8 |
|---|---|
| Molecular Formula | C15H21BO4 |
| Molecular Weight | 276.14 |
| IUPAC Name | 2-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)11-7-5-8-12-13(11)18-10-6-9-17-12/h5,7-8H,6,9-10H2,1-4H3 |
| Standard InChI Key | VIAFPVWOWXAZPP-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)OCCCO3 |
Introduction
Chemical Identification and Structural Analysis
Core Identifiers and Nomenclature
2-(3,4-Dihydro-2H-1,5-benzodioxepin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name, reflecting its hybrid structure containing both heterocyclic and organoboron components . The CAS registry number 2246880-24-8 provides unambiguous identification across chemical databases and commercial catalogs . Its molecular formula, C₁₅H₂₁BO₄, corresponds to a molecular weight of 276.14 g/mol, as verified through high-resolution mass spectrometry .
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Number | 2246880-24-8 |
| Molecular Formula | C₁₅H₂₁BO₄ |
| Molecular Weight (g/mol) | 276.14 |
| IUPAC Name | 2-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| InChI | InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)11-7-5-8-12-13(11)18-10-6-9-17-12/h5,7-8H,6,9-10H2,1-4H3 |
| InChIKey | VIAFPVWOWXAZPP-UHFFFAOYSA-N |
Structural Features
The molecule comprises two distinct moieties:
-
Benzodioxepin Core: A seven-membered oxygen heterocycle fused to a benzene ring, creating a partially saturated system with potential conformational flexibility.
-
Pinacol Boronate Group: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane substituent, a protected boronic acid derivative known for enhancing stability while maintaining reactivity in cross-coupling reactions .
X-ray crystallographic data, though currently unavailable for this specific compound, can be inferred from analogous structures. The boronate group likely adopts a trigonal planar geometry, while the benzodioxepin ring may exhibit envelope or twist conformations depending on substitution patterns .
Synthesis and Manufacturing Processes
Synthetic Pathways
Industrial synthesis typically employs sequential functionalization strategies:
-
Benzodioxepin Intermediate Preparation: Starting from catechol derivatives, ring-expansion via Williamson ether synthesis forms the 1,5-benzodioxepin core.
-
Boronation: Miyaura borylation installs the pinacol boronate group at the 6-position using palladium catalysts under inert atmosphere .
Critical parameters include:
-
Temperature control (typically 80–110°C) to prevent decomposition
-
Anhydrous solvents (tetrahydrofuran or dioxane)
-
Stoichiometric base (e.g., potassium acetate) to scavenge generated acids
Industrial Production Standards
Commercial manufacturers like MolCore BioPharmatech produce the compound at ≥97% purity under ISO 9001-certified conditions, employing advanced purification techniques such as preparative HPLC and crystallization . MuseChem and VulcanChem offer research-grade material (≥95% purity) suitable for exploratory synthetic work .
| Manufacturer | Purity | Form | Packaging |
|---|---|---|---|
| MolCore | ≥97% | White powder | 1–5 kg drums |
| MuseChem | ≥95% | Off-white crystals | 100 mg–1 g vials |
| VulcanChem | ≥95% | Crystalline solid | 250 mg–5 g aliquots |
Physicochemical Properties and Reactivity
Stability and Solubility
While experimental data remain limited, analogous boronic esters demonstrate:
-
Solubility: Moderate solubility in polar aprotic solvents (DMSO, DMF)
-
Hydrolytic Stability: Resistance to aqueous hydrolysis at neutral pH, degrading under strongly acidic or basic conditions
-
Thermal Stability: Decomposition onset temperatures >150°C based on thermogravimetric analysis of similar compounds
Reactivity Profile
The compound participates in key transformations:
Suzuki-Miyaura Coupling
Reacts with aryl halides under palladium catalysis to form biaryl systems:
Reaction efficiency depends on electronic effects from the benzodioxepin ring .
Oxidative Deborylation
Controlled oxidation with hydrogen peroxide converts the boronate to phenolic derivatives, enabling further functionalization .
Ring-Opening Reactions
The strained dioxepin ring may undergo nucleophilic attack at the oxygen atoms under specific conditions, though this remains underexplored.
Applications in Organic Synthesis and Medicinal Chemistry
Building Block in Complex Molecule Synthesis
The compound serves as a versatile intermediate for:
-
Pharmaceutical Candidates: Incorporation of the benzodioxepin motif into kinase inhibitors and GPCR modulators
-
Materials Science: Synthesis of boron-doped polycyclic aromatic hydrocarbons for organic electronics
Future Research Directions
Priority Investigations
-
Biological Screening: Comprehensive profiling against cancer cell lines and microbial targets
-
Catalytic Optimization: Development of enantioselective couplings using chiral ligands
-
Material Applications: Exploration of boron-nitrogen coordinated polymers
Synthetic Challenges
-
Improving regioselectivity in benzodioxepin functionalization
-
Stabilizing the boronate group under physiological conditions for drug delivery
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume